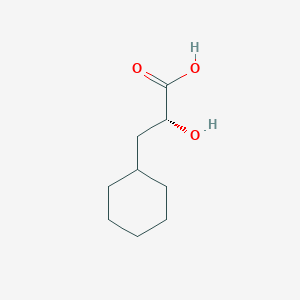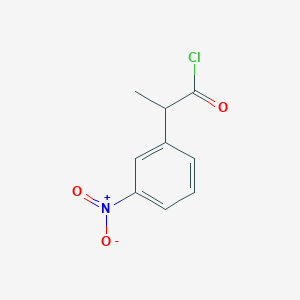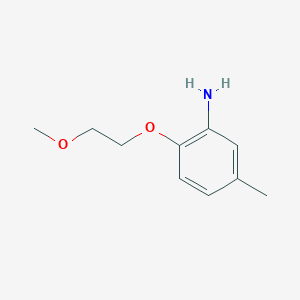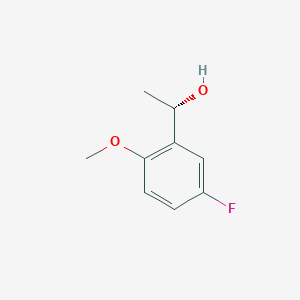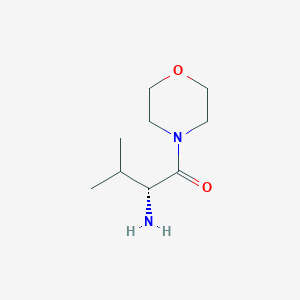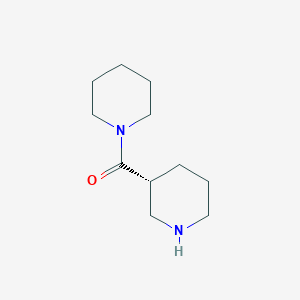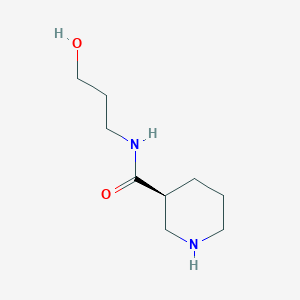
(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide
Übersicht
Beschreibung
(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide, also known as 3-hydroxypropylpiperidine-3-carboxamide, is a chemical compound with potential applications in a variety of scientific and medical fields. It is a white, crystalline solid with a melting point of 119-122°C and a boiling point of 261-263°C. The chemical formula of 3-hydroxypropylpiperidine-3-carboxamide is C9H17NO3. It is a derivative of piperidine and is closely related to the neurotransmitter, acetylcholine. This compound has been studied for its potential applications in drug design, biochemistry, pharmacology, and medical research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- (3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide is used in the synthesis of novel chemical compounds. For instance, it has been involved in the efficient synthesis of 5,7-diarylpyrido[4,3-d]pyrimidines, which are synthesized using related piperidine carboxamides (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
- This compound is also used in palladium-catalyzed aminocarbonylation reactions. Piperidines with ester functionality, such as related piperidine carboxamides, have been used as N-nucleophiles in these reactions (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Pharmacological Research
- In the field of pharmacology, analogs of piperidine carboxamides have been explored as potential antiarrhythmic agents. For example, N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamides have shown activity against aconitine-induced arrhythmia (Hankovszky, Hideg, Bódi, & Frank, 1986).
- Similarly, derivatives of piperidine-4-yl-aminopyrimidines, particularly 3-carboxamides, have been investigated as inhibitors for HIV-1 reverse transcriptase, showing potency against wild-type HIV-1 and a range of resistant mutant viruses (Tang et al., 2010).
Antibacterial Applications
- Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives synthesized using reactions involving related piperidine compounds have been evaluated for their antibacterial activities against Gram-negative and Gram-positive bacteria (Pouramiri, Kermani, & Khaleghi, 2017).
Eigenschaften
IUPAC Name |
(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c12-6-2-5-11-9(13)8-3-1-4-10-7-8/h8,10,12H,1-7H2,(H,11,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFLYGPOCOJZEQ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



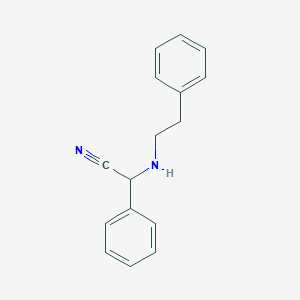
![7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3106052.png)
